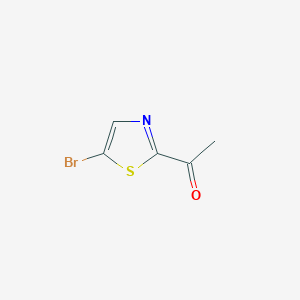

1-(5-Bromothiazol-2-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c1-3(8)5-7-2-4(6)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNZWFBZBNHQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652324 | |

| Record name | 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774230-98-7 | |

| Record name | 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(5-Bromothiazol-2-yl)ethanone from 2-aminothiazole

An In-Depth Technical Guide for the Synthesis of 1-(5-Bromothiazol-2-yl)ethanone from 2-Aminothiazole

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive, technically-grounded methodology for its synthesis starting from the readily available precursor, 2-aminothiazole. The described three-step synthetic pathway is designed for efficiency, scalability, and regiochemical control. It begins with the selective electrophilic bromination of 2-aminothiazole at the C5 position, followed by a Sandmeyer reaction to convert the C2-amino group to a bromide, yielding the 2,5-dibromothiazole intermediate. The final step involves a regioselective metal-halogen exchange at the C2 position and subsequent acylation to furnish the target compound. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, step-by-step experimental protocols, and emphasizes safety and analytical validation, ensuring a reliable and reproducible process for research and development applications.

Introduction: Strategic Importance of this compound

The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][2] The targeted functionalization of this ring system is crucial for modulating biological activity. This compound, in particular, is a high-value intermediate due to its orthogonal reactive sites. The bromo group at the C5 position is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.[3][4][5][6] Simultaneously, the acetyl group at the C2 position provides a handle for further chemical modifications, such as condensations, reductions, or transformations into other functional groups. This dual functionality makes it an indispensable precursor for constructing complex molecular architectures in modern drug development.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound from 2-aminothiazole requires three key transformations:

-

Introduction of a bromine atom at the C5 position.

-

Replacement of the C2-amino group.

-

Introduction of an acetyl group at the C2 position.

The order of these operations is critical for achieving the desired outcome. The 2-aminothiazole ring is highly activated towards electrophilic substitution, with the C5 position being the most nucleophilic and sterically accessible site.[7] Therefore, a direct bromination of the starting material is the most logical and efficient first step. The subsequent removal of the amino group and introduction of the acetyl group can be achieved through a robust sequence involving diazotization and organometallic chemistry.

The chosen forward synthetic pathway is outlined below.

Caption: Overall synthetic workflow from 2-aminothiazole.

Detailed Synthesis, Mechanisms, and Protocols

This section provides a detailed exploration of each synthetic step, including the underlying chemical principles and a complete experimental protocol.

Step 1: Electrophilic Bromination – Synthesis of 2-Amino-5-bromothiazole

Principle & Mechanism: The first step leverages the high electron density of the 2-aminothiazole ring, which directs electrophiles preferentially to the C5 position. The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The amino group, being a strong activating group, enhances the nucleophilicity of the ring, allowing for facile bromination under mild conditions using molecular bromine.

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Aminothiazole | 100.14 | 4.00 g | 39.9 | 1.0 |

| Acetic Acid (glacial) | 60.05 | 160 mL | - | - |

| Bromine (Br₂) | 159.81 | 4.08 mL (12.8 g) | 79.9 | 2.0 |

| Sat. aq. NaHCO₃ | - | ~300 mL | - | - |

| Ethyl Acetate | - | ~200 mL | - | - |

| Anhydrous Na₂SO₄ | - | As needed | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-aminothiazole (4.00 g, 39.9 mmol) and dissolve it in glacial acetic acid (160 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add bromine (4.08 mL, 79.9 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture into a beaker containing ice (~200 g) and slowly neutralize by adding saturated aqueous sodium bicarbonate solution until the pH reaches 7-8. (Caution: CO₂ evolution).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary. An expected yield of approximately 75% (5.3 g) of 5-bromothiazol-2-amine is anticipated.[8]

Step 2: Sandmeyer Reaction – Synthesis of 2,5-Dibromothiazole

Principle & Mechanism: The Sandmeyer reaction is a powerful method for replacing an aromatic amino group with a halide via a diazonium salt intermediate.[9] The reaction is initiated by the diazotization of the amino group on 2-amino-5-bromothiazole using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting unstable diazonium salt is then decomposed by a copper(I) bromide catalyst. The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then abstracts a bromine atom from the copper(II) bromide to form the final product and regenerate the copper(I) catalyst.[9][10]

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Amino-5-bromothiazole | 179.01 | 5.00 g | 27.9 | 1.0 |

| Hydrobromic Acid (48%) | 80.91 | 25 mL | ~220 | ~7.9 |

| Sodium Nitrite (NaNO₂) | 69.00 | 2.12 g | 30.7 | 1.1 |

| Copper(I) Bromide (CuBr) | 143.45 | 4.40 g | 30.7 | 1.1 |

| Water | 18.02 | ~50 mL | - | - |

| Dichloromethane | - | ~150 mL | - | - |

Procedure:

-

In a 250 mL three-necked flask, suspend 2-amino-5-bromothiazole (5.00 g, 27.9 mmol) in a mixture of 48% hydrobromic acid (25 mL) and water (25 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

-

Dissolve sodium nitrite (2.12 g, 30.7 mmol) in water (10 mL) and add this solution dropwise to the suspension, keeping the temperature strictly below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

-

In a separate 500 mL flask, dissolve copper(I) bromide (4.40 g, 30.7 mmol) in 48% hydrobromic acid (15 mL).

-

Slowly and carefully add the cold diazonium salt solution to the CuBr solution with stirring. (Caution: Vigorous evolution of N₂ gas).

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic extracts with water, then with 1 M NaOH, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2,5-dibromothiazole. Further purification can be achieved by vacuum distillation or column chromatography.

Step 3: Lithiation and Acetylation – Synthesis of this compound

Principle & Mechanism: This final step introduces the acetyl group at the C2 position. The C2-Br bond in 2,5-dibromothiazole is more susceptible to metal-halogen exchange than the C5-Br bond due to the higher acidity of the corresponding C2-proton. Treatment with a strong organolithium base, such as n-butyllithium, at very low temperatures (-78 °C) selectively generates the 2-lithio-5-bromothiazole intermediate. This potent nucleophile is then quenched with an electrophilic acetylating agent, such as ethyl acetate. The organolithium attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the target ketone after workup.[11]

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2,5-Dibromothiazole | 242.92 | 4.86 g | 20.0 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 8.8 mL | 22.0 | 1.1 |

| Ethyl Acetate | 88.11 | 2.1 mL (1.9 g) | 22.0 | 1.1 |

| Sat. aq. NH₄Cl | - | ~50 mL | - | - |

| Diethyl Ether | - | ~150 mL | - | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,5-dibromothiazole (4.86 g, 20.0 mmol) and dissolve it in anhydrous THF (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise via syringe over 20 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature.

-

In a separate syringe, take up ethyl acetate (2.1 mL, 22.0 mmol) and add it dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 1.5-2 hours.[11]

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. Purify the resulting residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the final product, this compound.

Safety and Handling

-

Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Have a sodium thiosulfate solution ready for quenching spills.

-

n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe and cannula techniques.

-

Diazonium Salts: Potentially explosive, especially when dry. Always keep them in solution at low temperatures and use them immediately after preparation.

-

Acids and Bases: Hydrobromic acid and acetic acid are corrosive. Handle with care. Neutralization steps can be exothermic and may release gas.

Conclusion

This guide details a robust and logical three-step synthesis for producing this compound from 2-aminothiazole. The sequence, which includes selective C5-bromination, a Sandmeyer reaction at C2, and a regioselective lithiation-acetylation, is founded on well-established chemical principles. By providing clear mechanistic explanations and validated protocols, this document serves as a reliable resource for researchers requiring access to this versatile synthetic intermediate for applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of 1-(5-Bromothiazol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, present in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This in-depth technical guide outlines a comprehensive workflow for determining the crystal structure of 1-(5-Bromothiazol-2-yl)ethanone, a representative brominated thiazole derivative. While a published crystal structure for this specific compound is not currently available, this guide provides a robust, field-proven methodology based on established principles of chemical synthesis and single-crystal X-ray crystallography. We will delve into the synthesis of the target compound, the critical process of crystal growth, the intricacies of X-ray diffraction data collection, and the computational steps of structure solution and refinement. This document is intended to serve as a practical reference for researchers engaged in the structural elucidation of novel small molecules, providing both the "how" and the "why" behind each experimental choice.

Introduction: The Significance of Thiazoles and Their Three-Dimensional Architecture

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The biological function of these molecules is intrinsically linked to their three-dimensional structure, which dictates how they interact with their biological targets. A precise understanding of bond lengths, bond angles, and intermolecular interactions within the crystalline state provides invaluable insights for optimizing lead compounds and designing new chemical entities with enhanced efficacy and selectivity.

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline solid.[5][6] By analyzing the diffraction pattern of X-rays scattered by a single crystal, we can generate a three-dimensional electron density map and, from that, a precise model of the molecular structure.[6][7] This guide will walk through the essential steps to achieve this for this compound.

Synthesis and Material Preparation

A high-purity sample is a prerequisite for obtaining diffraction-quality crystals.[5] A plausible synthetic route to obtain this compound can be adapted from known procedures for similar thiazole derivatives.[8][9] The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.[3][7]

Proposed Synthetic Protocol (Adapted from Hantzsch Thiazole Synthesis)

This protocol is a general guideline and may require optimization.

-

Synthesis of 2-Amino-5-bromothiazole: This key intermediate can be synthesized via the cyclization of an appropriate α-halocarbonyl compound with a thioamide.[10]

-

Conversion to this compound: The 2-amino group of 2-amino-5-bromothiazole can be converted to an acetyl group through a Sandmeyer-type reaction followed by reaction with a suitable acetylating agent. A more direct approach could involve the reaction of a lithiated 2,5-dibromothiazole with an acetylating agent.

A detailed, step-by-step protocol for a related compound, 1-(2-bromo-4-methylthiazol-5-yl)ethanone, has been reported and can serve as a valuable reference for developing a specific procedure for the title compound.[8]

Caption: Synthetic workflow for this compound.

Crystal Growth: The Art and Science of Obtaining Diffraction-Quality Crystals

The most challenging step in crystal structure determination is often growing a single crystal of suitable size and quality.[5][11] The ideal crystal should be a single, well-formed block with dimensions of approximately 0.1-0.4 mm in each direction, free from cracks and other defects.[12]

Recrystallization Techniques

Recrystallization is the most common method for purifying solid organic compounds and for growing single crystals.[6][13] The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[9]

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Screen a variety of solvents to find one in which this compound is sparingly soluble at room temperature but readily soluble when heated. Common solvents for small organic molecules include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.

-

Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystal Growth: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature. This slow process allows for the ordered arrangement of molecules into a crystal lattice.[14]

Other techniques such as slow cooling of a saturated solution or vapor diffusion can also be employed.[13]

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6]

Experimental Setup

A modern single-crystal X-ray diffractometer consists of an X-ray source, a goniometer for orienting the crystal, and a detector to record the diffracted X-rays.[13]

Caption: Simplified schematic of a single-crystal X-ray diffractometer.

Data Collection Protocol

-

Crystal Mounting: The selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This is a computationally intensive process that utilizes specialized software.

Structure Solution

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves are not directly measured. Direct methods, as implemented in programs like SHELXS, are commonly used to solve the structures of small molecules.[15]

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization procedure. The SHELXL program is the industry standard for the refinement of small-molecule crystal structures.[4] During refinement, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors.

Refinement Protocol using SHELXL:

-

Initial Refinement: The initial structural model is refined isotropically.

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, which accounts for their thermal motion in different directions.

-

Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

-

Final Refinement Cycles: The refinement is continued until the structural model converges, meaning that the shifts in the refined parameters are negligible.

Caption: Workflow for crystal structure solution and refinement.

Crystallographic Data and Structure Validation

The final result of a crystal structure determination is a Crystallographic Information File (CIF). This file contains all the relevant information about the crystal structure, including the unit cell parameters, atomic coordinates, and details of the data collection and refinement.

Representative Crystallographic Data

The following table presents plausible crystallographic data for this compound, based on the published structure of a similar compound, 2,4-Diacetyl-5-bromothiazole.[15]

| Parameter | Hypothetical Value for this compound |

| Chemical formula | C₅H₄BrNOS |

| Formula weight | 222.06 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.0 |

| b (Å) | 10.0 |

| c (Å) | 9.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 733 |

| Z | 4 |

| Calculated density (g/cm³) | 2.01 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 100 |

| Final R indices [I > 2σ(I)] | R₁ = 0.04, wR₂ = 0.10 |

| Goodness-of-fit on F² | 1.05 |

Structure Validation

Before publication or deposition in a crystallographic database, the final structural model must be validated to ensure its quality and correctness. The checkCIF routine, available through the International Union of Crystallography (IUCr), is a standard tool for this purpose.[1][2][3] It checks for inconsistencies in the crystallographic data and potential errors in the structural model, generating a report of ALERTS that need to be addressed.

Conclusion

The determination of the crystal structure of this compound, as with any novel small molecule, is a multi-step process that requires careful execution of both chemical and crystallographic techniques. This guide has provided a comprehensive overview of a robust methodology, from the initial synthesis and crystal growth to the final stages of structure refinement and validation. By following these established protocols, researchers can confidently elucidate the three-dimensional architecture of thiazole derivatives and other important small molecules, thereby accelerating the pace of drug discovery and development.

References

- 1. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. library.dmed.org.ua [library.dmed.org.ua]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. mdpi.com [mdpi.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Thiazole, 2-bromo- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. ShelXle Download Page [shelxle.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Bromothiazole Derivatives

Abstract

This comprehensive technical guide provides an in-depth exploration of the electrophilic substitution reactions of bromothiazole derivatives, a cornerstone of synthetic chemistry with profound implications for drug discovery and materials science. Thiazole, a vital heterocyclic scaffold found in numerous bioactive compounds, including Vitamin B1, penicillins, and various pharmaceuticals, presents a unique electronic landscape for chemical modification.[1][2] The introduction of a bromine substituent further modulates this reactivity, offering a versatile handle for subsequent synthetic transformations. This guide, intended for researchers, scientists, and drug development professionals, elucidates the core principles governing these reactions, from mechanistic underpinnings to practical experimental protocols. We will delve into the regioselectivity of key electrophilic substitutions—nitration, halogenation, sulfonation, and Friedel-Crafts reactions—on brominated thiazole rings, supported by mechanistic diagrams and field-proven experimental methodologies.

The Thiazole Ring: An Electronic Overview

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom.[3] This arrangement results in a unique distribution of electron density. The nitrogen atom, being more electronegative, imparts a degree of electron deficiency to the ring, making it generally less reactive towards electrophiles than carbocyclic aromatic compounds like benzene.[4] However, the sulfur atom can act as an electron donor through resonance, partially offsetting this effect.[5]

Calculations of pi-electron density reveal that the C5 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[3][5][6] The order of reactivity for electrophilic substitution is generally C5 > C4 > C2.[5] The C2 position is the most electron-deficient due to its proximity to both heteroatoms, making it more prone to nucleophilic attack or deprotonation by strong bases.[5][6]

The Influence of the Bromine Substituent

The presence of a bromine atom on the thiazole ring introduces two opposing electronic effects:

-

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and exerts an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack.

-

Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic system, a resonance effect that donates electron density to the ring. This effect preferentially increases the electron density at the ortho and para positions relative to the bromine atom.

In the context of electrophilic aromatic substitution, the resonance effect typically directs the incoming electrophile, while the inductive effect modulates the overall reaction rate. The interplay of these effects, combined with the inherent reactivity of the thiazole nucleus, dictates the regiochemical outcome of electrophilic substitution on bromothiazole derivatives.

Key Electrophilic Substitution Reactions of Bromothiazoles

Halogenation

Further halogenation of a bromothiazole is a common transformation used to introduce additional functional handles for cross-coupling reactions or to modulate the biological activity of the molecule. The regioselectivity is dependent on the position of the initial bromine atom and the reaction conditions.

Mechanism of Electrophilic Bromination:

The mechanism for the bromination of an aromatic ring typically involves the activation of molecular bromine with a Lewis acid, such as FeBr₃, to generate a more potent electrophile.[7] The aromatic ring then attacks the electrophilic bromine, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.[7] Subsequent loss of a proton restores aromaticity and yields the brominated product.[7]

Caption: General mechanism of electrophilic bromination.

Regioselectivity and Experimental Protocols:

-

2-Bromothiazole: Electrophilic attack is strongly directed to the C5 position, which is activated by the sulfur atom and is the most electron-rich position.

-

4-Bromothiazole: The directing effects of the bromine and the ring heteroatoms are more complex. The C5 position is still activated by the sulfur, while the bromine directs to C2 and C5. Generally, substitution at C5 is favored.

-

5-Bromothiazole: The C5 position is blocked. The C2 position is deactivated, making the C4 position the most likely site for further substitution, although harsher conditions may be required.

Experimental Protocol: Bromination of a 2-Aminothiazole Derivative

While a direct protocol for a simple bromothiazole is less common, the halogenation of activated thiazoles, such as 2-aminothiazoles, is well-documented and provides valuable insight. The following protocol describes the regioselective bromination at the C5 position.[5]

-

Reaction Setup: Dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.[5]

-

Reaction Execution: Stir the mixture at room temperature for 10 hours.[5]

-

Work-up: Evaporate the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with aqueous ammonia.[5]

-

Purification: Dry the organic layer over MgSO₄, evaporate the solvent, and purify the residue by silica gel chromatography.[5]

| Substrate | Reagent | Product | Yield | Reference |

| 2-Amino-4-phenylthiazole | CuBr₂ | 2-Amino-5-bromo-4-phenylthiazole | 94% | [5] |

| 2-Amino-4-phenylthiazole | CuCl₂ | 2-Amino-5-chloro-4-phenylthiazole | 51% | [5] |

Nitration

Nitration introduces a nitro group (-NO₂) onto the thiazole ring, which is a versatile functional group that can be reduced to an amine or used as an electron-withdrawing group to influence further reactions.

Mechanism of Nitration:

The nitration of aromatic compounds typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[7] The thiazole ring attacks the nitronium ion to form a sigma complex, followed by deprotonation to yield the nitrothiazole product.[7]

Caption: General mechanism for the nitration of bromothiazole.

Regioselectivity and Ipso-Substitution:

A noteworthy feature in the nitration of some bromothiazoles is the potential for ipso-substitution, where the incoming nitro group displaces the bromine atom. This is particularly observed when the bromine is at an activated position, such as C5.

For instance, the nitration of 2-acetamido-5-bromothiazole with a mixture of nitric acid and acetic anhydride results in the formation of 2-acetamido-5-nitrothiazole, where the bromine at the C5 position is replaced by a nitro group.[8]

Experimental Protocol: Nitration of 2-Acetamido-5-bromothiazole [8]

-

Preparation of Nitrating Mixture: Add acetic anhydride dropwise to 99-100% nitric acid at 5°C with stirring.[8]

-

Nitration: Add 2-acetamido-5-bromothiazole portionwise to the nitrating mixture, maintaining the temperature below 5°C.[8]

-

Reaction Progression: Stir the mixture for 30 minutes. The product will begin to precipitate.[8]

-

Isolation: Filter the product and wash thoroughly with glacial acetic acid to prevent decomposition. Dry the product in a vacuum desiccator.[8]

-

Purification: Recrystallize from benzene to yield 2-acetamido-5-nitrothiazole as white, needle-like crystals.[8]

| Starting Material | Reagents | Product | Outcome | Reference |

| 2-Acetamido-5-bromothiazole | HNO₃, Acetic Anhydride | 2-Acetamido-5-nitrothiazole | Ipso-substitution of Bromine | [8] |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the thiazole ring. This functional group significantly increases the water solubility of the molecule and can serve as a precursor for the synthesis of sulfonamides, which are prevalent in many therapeutic agents.

Mechanism of Sulfonation:

Sulfonation is typically carried out using fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), the active electrophile. The reaction proceeds through the standard electrophilic aromatic substitution mechanism.

Regioselectivity and Experimental Considerations:

Similar to other electrophilic substitutions, sulfonation of bromothiazoles is expected to occur preferentially at the C5 position, if available and not sterically hindered. For example, the direct sulfonation of 2-aminothiazole with oleum yields 2-aminothiazole-5-sulfonic acid.[8] This suggests that a similar regioselectivity would be observed for 2-bromothiazole.

Experimental Workflow: Synthesis of 2-Bromothiazole-5-sulfonic acid

A plausible synthetic route to 2-bromothiazole-5-sulfonic acid involves a multi-step process starting from 2-aminothiazole, as direct sulfonation of 2-bromothiazole may be challenging due to the deactivating nature of the bromine atom.[8]

Caption: Synthetic workflow for 2-bromothiazole-5-sulfonic acid.

Friedel-Crafts Reactions

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are generally less common for thiazole derivatives.[6] The Lewis acid catalysts (e.g., AlCl₃) required for these reactions can complex with the nitrogen atom of the thiazole ring, deactivating it towards electrophilic attack.[4] This deactivation, compounded by the presence of an electron-withdrawing bromine substituent, makes Friedel-Crafts reactions on bromothiazoles particularly challenging. Consequently, there is limited literature on successful Friedel-Crafts alkylation or acylation of simple bromothiazoles. Alternative synthetic routes are typically employed to introduce alkyl or acyl groups.

Conclusion and Future Outlook

The electrophilic substitution reactions of bromothiazole derivatives are governed by a delicate balance of the inherent electronic properties of the thiazole ring and the inductive and resonance effects of the bromine substituent. The C5 position remains the most favorable site for electrophilic attack, although ipso-substitution can occur under certain conditions, particularly in nitration reactions. While halogenation and sulfonation are viable transformations, Friedel-Crafts reactions are generally disfavored due to catalyst complexation with the ring nitrogen.

The insights and protocols presented in this guide serve as a valuable resource for chemists engaged in the synthesis of novel thiazole-containing molecules. As the demand for new pharmaceuticals and functional materials continues to grow, a thorough understanding of the reactivity of these versatile heterocyclic building blocks will be paramount in the design and execution of innovative synthetic strategies. Future research may focus on developing milder and more selective methods for the functionalization of bromothiazoles, potentially through the use of transition-metal-catalyzed C-H activation, to further expand the synthetic utility of this important class of compounds.

References

- 1. Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Free Radical Halogenation Module: Part 2: Regioselectivity: Determining the Major Product [studyorgo.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. benchchem.com [benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

A Senior Application Scientist's Technical Guide to 1-(5-Bromothiazol-2-yl)ethanone: Sourcing, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of a Versatile Heterocyclic Ketone

1-(5-Bromothiazol-2-yl)ethanone (CAS No. 774230-98-7) is a halogenated heterocyclic ketone that has emerged as a critical building block in modern medicinal and materials chemistry.[1] Its structure, featuring a reactive acetyl group and a functionalizable bromine atom on a thiazole scaffold, makes it an exceptionally versatile intermediate. The thiazole ring itself is a well-established pharmacophore, present in a wide array of therapeutic agents, which underpins the compound's significance in drug discovery pipelines.[1] Derivatives have shown potential as anti-cancer and immunomodulatory agents, highlighting the importance of reliable access to high-purity starting material.[1] This guide provides an in-depth analysis of its commercial availability, a robust protocol for its synthesis and characterization, and a discussion of its applications for professionals in the field.

Synthesis and Quality Verification: Ensuring Experimental Integrity

A dependable supply of any chemical intermediate begins with understanding its synthesis and the analytical methods required to verify its identity and purity. This knowledge is crucial for troubleshooting and ensuring the reproducibility of subsequent reactions.

Recommended Synthetic Pathway: Electrophilic Bromination

The most common and efficient laboratory-scale synthesis of this compound involves the regioselective electrophilic bromination of the commercially available precursor, 2-acetylthiazole. The C5 position of the thiazole ring is susceptible to electrophilic substitution. For this transformation, N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine. This preference is rooted in safety and practicality; NBS is a crystalline solid that is safer and easier to handle than the highly corrosive and volatile liquid bromine. The reaction typically proceeds under mild conditions, often in a chlorinated solvent or a polar aprotic solvent like acetonitrile.

Experimental Protocol: Synthesis via NBS Bromination

This protocol is a representative method based on standard procedures for the bromination of activated heterocyclic systems.

Materials:

-

2-Acetylthiazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (or Dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetylthiazole (1.0 eq) in acetonitrile (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine species. Add saturated aqueous sodium bicarbonate to neutralize any acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Quality Control: A Self-Validating System

Verifying the identity and purity of the synthesized or purchased compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. The single proton on the thiazole ring is expected to appear as a sharp singlet in the aromatic region, typically between δ 7.5 - 8.2 ppm .[1] The three protons of the acetyl methyl group, also a singlet due to the absence of adjacent protons, should resonate further upfield, typically in the range of δ 2.4 - 2.7 ppm .[1] The absence of other signals in the aromatic region confirms the regioselectivity of the bromination at the C5 position.

-

¹³C NMR Spectroscopy: The carbon spectrum corroborates the structure. Key expected signals include the carbonyl carbon, which is significantly deshielded and appears far downfield between δ 185 - 195 ppm .[1] The three carbons of the thiazole ring will appear in the aromatic region (δ 120 - 160 ppm ), with the carbon attached to the bromine atom (C5) being identifiable through its specific chemical shift and the potential influence of the bromine atom.[1] The methyl carbon will appear upfield, consistent with an sp³ hybridized carbon.

Commercial Availability and Supplier Analysis

This compound is readily available from a variety of fine chemical suppliers, catering to needs from research-scale milligrams to bulk kilograms for developmental work. When selecting a supplier, researchers should consider not only the price but also the stated purity, availability of analytical data (e.g., Certificate of Analysis with NMR spectra), and lead times.

| Supplier | Typical Purity | Common Quantities | CAS Number |

| Sigma-Aldrich (Merck) | ≥96% | 1g, 5g, Custom | 774230-98-7 |

| Thermo Fisher Scientific | >95% | 250mg, 1g, 5g | 774230-98-7 |

| TCI Chemicals | >98% | 1g, 5g, 25g | 774230-98-7 |

| AK Scientific, Inc. | ≥95% | 1g, 5g, 25g | 774230-98-7 |

| BLDpharm | 97%+ | 1g, 5g, 25g, 100g | 774230-98-7 |

| Smolecule | In Stock | Gram to kg scale | 774230-98-7 |

Note: Availability and purity levels are subject to change. Always verify with the supplier before ordering.

Applications in Drug Discovery and Development

The primary utility of this compound is as a versatile intermediate for constructing more complex molecules. Its two key functional handles—the acetyl group and the bromine atom—can be manipulated selectively.

-

Acetyl Group Chemistry: The carbonyl group can undergo a wide range of classical reactions, including aldol condensations, reductions to alcohols, and conversion to imines or hydrazones, allowing for the extension of the molecular framework.

-

Bromo Group Chemistry: The bromine atom is an ideal handle for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings allow for the introduction of diverse aryl, heteroaryl, or alkynyl groups at the C5 position of the thiazole ring. This is a powerful strategy for rapidly generating libraries of analogs during lead optimization in a drug discovery program.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. Based on available Safety Data Sheets (SDS), the compound presents several hazards.

Hazard Identification:

-

H302 + H332: Harmful if swallowed or if inhaled.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

Recommended Precautions:

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Storage:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a readily accessible and highly valuable chemical intermediate for research and development. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the rapid elaboration of molecular complexity. A thorough understanding of its sourcing, synthesis, and characterization, as detailed in this guide, empowers researchers to confidently integrate this versatile building block into their discovery programs, accelerating the development of novel therapeutics and materials.

References

CAS number 774230-98-7 properties and safety data

An In-Depth Technical Guide to 1-(5-Bromothiazol-2-yl)ethanone (CAS 774230-98-7) for Drug Discovery and Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, thiazole derivatives are of paramount importance due to their presence in a wide array of bioactive molecules. This compound, identified by CAS Number 774230-98-7, is a key heterocyclic building block whose strategic functionalization allows for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and crucial safety data, tailored for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

This compound is a solid organic compound featuring a thiazole ring substituted with a bromine atom at the 5-position and an acetyl group at the 2-position.[1] This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

Chemical Identity

The fundamental identifiers for this compound are summarized below, providing a clear reference for its structural and chemical nature.[1]

| Identifier | Value |

| CAS Number | 774230-98-7 |

| IUPAC Name | 1-(5-bromo-1,3-thiazol-2-yl)ethanone |

| Molecular Formula | C₅H₄BrNOS |

| Molecular Weight | 206.06 g/mol |

| Canonical SMILES | CC(=O)C1=NC=C(S1)Br |

| InChI Key | RNNZWFBZBNHQOO-UHFFFAOYSA-N |

Physicochemical Data

While extensive experimental data for this specific intermediate is not widely published, key properties can be estimated based on its structure and data from analogous compounds. These values are crucial for planning reactions, purification, and storage.

| Property | Value / Predicted Range | Source / Notes |

| Physical Form | Solid | [2] |

| Melting Point | 60 - 100 °C (estimated) | Based on structural analogs[1] |

| Solubility | Moderate in organic solvents | [1] |

| Polar Surface Area | 58.20 Ų | Predicted[1] |

| LogP (Octanol/Water) | 2.11 | Predicted[1] |

Synthesis and Manufacturing

The synthesis of this compound typically involves a two-stage process: the regioselective bromination of a 2-substituted thiazole precursor, followed by the introduction of the acetyl group. Modern methods often favor safer and more selective brominating agents over elemental bromine.

A common synthetic approach involves the bromination of a suitable thiazole compound at the 5-position, followed by an acetylation reaction.[1] N-Bromosuccinimide (NBS) is a frequently used brominating agent that offers advantages in handling and selectivity compared to liquid bromine.[1]

Caption: General synthetic workflow for this compound.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its versatile reactivity, which stems from its three key functional components: the aromatic thiazole ring, the electrophilic carbonyl carbon of the ethanone group, and the reactive carbon-bromine bond. This trifecta of reactivity allows for its use as a scaffold in the construction of more complex, biologically active molecules.[1]

Key Reactive Sites

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1-(5-Bromothiazol-2-yl)ethanone in the Synthesis of Potent Kinase Inhibitors

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. Within the vast chemical space of kinase inhibitors, the 2-aminothiazole scaffold has emerged as a "privileged structure," prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[3][4] This guide provides an in-depth exploration of 1-(5-Bromothiazol-2-yl)ethanone, a versatile and commercially valuable building block, in the design and synthesis of next-generation kinase inhibitors. We will dissect core synthetic strategies, provide detailed, field-proven protocols for the synthesis of inhibitors targeting prominent kinase families, and explain the causal logic behind the experimental choices, empowering researchers to accelerate their drug discovery programs.

The Thiazole Moiety: A Privileged Scaffold in Kinase Inhibition

The thiazole ring and its derivatives are integral features in a multitude of biologically active compounds and approved pharmaceuticals.[2][4][5] In the context of kinase inhibition, the 2-aminothiazole motif is particularly effective. It acts as a bioisostere for the adenine ring of ATP, establishing critical hydrogen bonds with the "hinge" region of the kinase domain—a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction is fundamental for achieving high-affinity binding and effective inhibition.

This compound is an ideal starting material for several reasons:

-

The Acetyl Group (at C2): This ketone functionality serves as a versatile chemical handle. It can be readily α-brominated to create a highly reactive α-haloketone, a key intermediate for constructing the 2-aminothiazole core via the Hantzsch thiazole synthesis.[3]

-

The Bromo Group (at C5): The bromine atom is perfectly positioned for modern cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the strategic introduction of diverse aryl and heteroaryl substituents, which can be used to target the solvent-exposed region of the ATP-binding site, thereby enhancing potency and modulating selectivity.[6][7]

Core Synthetic Logic: From Building Block to Inhibitor

The transformation of this compound into a potent kinase inhibitor generally follows a logical and modular workflow. Understanding this flow is key to designing efficient synthetic routes.

Caption: General synthetic workflow from the starting material.

Application Protocol I: Synthesis of a Dasatinib Analogue Core

Dasatinib is a potent oral multi-targeted kinase inhibitor that targets BCR-ABL, Src family kinases, c-KIT, and others.[8] Its structure is built upon a central 2-aminothiazole carboxamide core. The following protocol outlines a representative synthesis for a key intermediate of a Dasatinib-like molecule, illustrating the core principles of thiazole chemistry.

Rationale and Causality

The synthesis of Dasatinib and its analogues involves the strategic coupling of two key fragments: a 2-aminothiazole derivative and a substituted pyrimidine.[9][10] The protocol below focuses on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of kinase inhibitor synthesis.[6] The choice of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is critical to prevent unwanted side reactions, while a high-boiling polar solvent like n-butanol facilitates the reaction by ensuring the reactants remain in solution at the required elevated temperature.

Experimental Protocol: SNAr Coupling

Reaction: Coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.

Caption: Workflow for the core SNAr coupling step.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq).

-

Reagent Addition: Add 4,6-dichloro-2-methylpyrimidine (1.1 eq) to the flask.

-

Solvent and Base: Add n-butanol (approx. 10 mL per mmol of starting material) followed by the dropwise addition of Diisopropylethylamine (DIPEA) (2.5 eq). The base is crucial for scavenging the HCl generated during the reaction.[9]

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Filter the solid, wash thoroughly with water, and then a cold non-polar solvent like hexane to remove impurities.

-

Dry the solid under vacuum to yield the crude product.

-

-

Purification and Validation: Purify the crude product via column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure coupled product. Confirm the structure and purity using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

| Step | Key Reagents/Conditions | Molar Ratio | Purpose | Typical Yield |

| 1 | 2-aminothiazole, 4,6-dichloropyrimidine | 1.0 : 1.1 | Core fragment coupling | N/A |

| 2 | DIPEA, n-Butanol, Reflux | 2.5 eq | SNAr reaction, acid scavenger | 80-90%[9] |

| 3 | Water, Hexane | N/A | Precipitation and washing | N/A |

| 4 | Silica Gel Chromatography | N/A | Purification | >95% Purity |

Application Protocol II: Synthesis of an Aminothiazole-Urea CDK Inhibitor Scaffold

Many potent kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), feature a urea or amide linkage.[11][12][13] This protocol demonstrates how to functionalize a 2-aminothiazole core, derived from this compound, to incorporate this critical pharmacophore. The urea moiety often forms additional hydrogen bonds in the kinase active site, enhancing binding affinity.

Rationale and Causality

This synthesis involves the reaction of a 2-aminothiazole with an isocyanate. This is a highly efficient and reliable method for urea formation. The reaction is typically performed in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) to prevent hydrolysis of the isocyanate. The use of a base like triethylamine (TEA) can sometimes accelerate the reaction, particularly if the starting amine is protonated (e.g., as a hydrochloride salt).

Experimental Protocol: Urea Formation

Reaction: Synthesis of a 1-(Aryl)-3-(thiazol-2-yl)urea derivative.

Step-by-Step Methodology:

-

Vessel Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the 2-aminothiazole derivative (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Reagent Addition: To this solution, add the desired aryl isocyanate (1.05 eq) dropwise at 0 °C (ice bath). The slight excess of isocyanate ensures complete consumption of the amine.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction is often rapid. Monitor its completion by TLC, observing the disappearance of the amine spot.

-

Work-up and Isolation:

-

If a precipitate forms, filter the solid directly. Wash with cold DCM and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether or hexane to induce precipitation.

-

Filter the solid and dry under vacuum.

-

-

Purification and Validation: The product is often pure after precipitation. If necessary, recrystallization or a short silica gel plug can be used for further purification. Validate the final structure using NMR and MS analysis.

| Step | Key Reagents/Conditions | Molar Ratio | Purpose | Typical Yield |

| 1 | 2-aminothiazole, Aryl isocyanate | 1.0 : 1.05 | Urea scaffold formation | >90% |

| 2 | Anhydrous DCM, 0 °C to RT | N/A | Aprotic reaction medium | N/A |

| 3 | Diethyl ether / Hexane | N/A | Product precipitation | N/A |

Biological Context: CDK Signaling Pathway

CDKs are essential for cell cycle progression. Inhibitors developed from these scaffolds can block the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest and apoptosis in cancer cells.[11][14]

Caption: Inhibition of the CDK2 pathway by a thiazole derivative.

Conclusion and Future Perspectives

This compound is a powerful and economically viable starting material for the construction of diverse libraries of kinase inhibitors. The synthetic modularity afforded by its reactive acetyl and bromo groups allows for systematic exploration of structure-activity relationships (SAR). By leveraging robust chemical transformations such as SNAr, cross-coupling, and urea formation, medicinal chemists can rapidly generate novel compounds with tailored potency and selectivity profiles. The protocols detailed herein provide a solid foundation for researchers aiming to exploit this privileged scaffold in their quest for new and effective targeted therapies.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. recipharm.com [recipharm.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vixra.org [vixra.org]

- 10. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

- 11. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of thiazolidin-4-one urea analogues as novel multikinase inhibitors that potently inhibit FLT3 and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: 1-(5-Bromothiazol-2-yl)ethanone as a Versatile Scaffold for Anticancer Drug Discovery

Introduction

The global burden of cancer necessitates the continuous discovery of novel therapeutic agents that can overcome challenges like drug resistance and off-target toxicity.[1][2] Heterocyclic compounds, particularly those containing a thiazole ring, represent a privileged scaffold in medicinal chemistry. This is evidenced by their presence in clinically approved anticancer drugs such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib.[1][3] The thiazole nucleus serves as an excellent pharmacophore due to its ability to form key hydrogen bonds and other interactions with various biological targets.[3] Thiazole derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[4][5]

This application note introduces 1-(5-Bromothiazol-2-yl)ethanone as a strategic starting material for the synthesis of novel anticancer drug candidates. Its structure is primed for chemical diversification at two key positions: the bromine atom on the C5 position allows for the introduction of various aryl or alkyl groups via cross-coupling reactions, while the acetyl group at the C2 position provides a handle for condensation and derivatization reactions. This guide provides a comprehensive overview, synthetic protocols, and screening workflows for leveraging this compound in the early stages of anticancer drug discovery.

The Thiazole Scaffold: A Proven Pharmacophore in Oncology

The thiazole ring is a fundamental component of numerous compounds that have demonstrated significant potential in cancer therapy.[6] Its derivatives target a wide array of proteins and enzymes crucial for cancer cell proliferation and survival.[3] Mechanistic studies have revealed that these compounds can modulate critical targets such as topoisomerases, histone deacetylases (HDACs), and various protein kinases.[4][5] Some derivatives have also shown potent anti-metastatic properties by inhibiting cancer cell migration and invasion, a primary cause of mortality in cancer patients.[7] The versatility of the thiazole scaffold allows for the fine-tuning of pharmacokinetic profiles, leading to improved absorption and reduced toxicity, making it a highly attractive starting point for rational drug design.[4]

Strategic Derivatization of this compound

The chemical structure of this compound offers two primary, orthogonal sites for modification, making it an ideal scaffold for generating a diverse chemical library.

-

C5-Position (Bromine atom): The bromine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the straightforward introduction of a wide variety of substituted aryl and heteroaryl groups, which can be used to probe specific binding pockets in target proteins and modulate properties like solubility and metabolic stability.

-

C2-Position (Acetyl group): The ketone moiety and its adjacent α-protons are reactive sites for numerous chemical transformations. Claisen-Schmidt condensation with various aldehydes can yield α,β-unsaturated ketones (chalcones), a class of compounds known for their cytotoxic activities. The ketone can also be converted into other functional groups, such as hydrazones, which have been successfully incorporated into potent anticancer agents.[8]

The following diagram illustrates a high-level workflow for leveraging this scaffold in a drug discovery program.

Caption: Drug discovery workflow using the target scaffold.

Application Protocol 1: Synthesis of a Thiazolyl-Chalcone Derivative

This protocol details a representative Claisen-Schmidt condensation reaction to synthesize an α,β-unsaturated ketone derivative, a class of compounds with established anticancer potential.

Rationale: This reaction is chosen for its simplicity, high yield, and the ability to introduce diverse aromatic substituents. The resulting chalcone structure is a known pharmacophore that can interact with numerous biological targets.

Materials:

-

This compound

-

4-Chlorobenzaldehyde (or other substituted aromatic aldehyde)

-

Ethanol (Absolute)

-

Potassium Hydroxide (KOH)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)

-

Deionized water

Step-by-Step Methodology:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.1 mmol of 4-chlorobenzaldehyde in 20 mL of absolute ethanol. Stir at room temperature until all solids are dissolved.

-

Catalyst Addition: Prepare a 10% (w/v) solution of KOH in ethanol. Slowly add this solution dropwise to the reactant mixture at room temperature over 10 minutes.

-

Scientist's Note: A slow, cooled addition is crucial to prevent side reactions. The base deprotonates the α-carbon of the ethanone, forming an enolate which then attacks the aldehyde carbonyl.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The appearance of a new, less polar spot indicates product formation.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold deionized water. A solid precipitate should form.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual KOH.

-

Drying and Characterization: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Protocol 2: In Vitro Anticancer Screening

This protocol describes a standard workflow for evaluating the cytotoxic potential of newly synthesized derivatives against a panel of human cancer cell lines using the MTT assay.[9]

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] Using a panel of cell lines from different tissue origins (e.g., breast, lung, colon) provides initial insights into the compound's spectrum of activity.[11]

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Synthesized thiazole derivatives

-

Doxorubicin (positive control)

-

Dimethyl sulfoxide (DMSO, sterile)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of each test compound and the Doxorubicin control in DMSO. Create a series of 2x final concentration working solutions by serially diluting the stock in a complete medium.

-

Self-Validation Check: Include wells for "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" (medium only).

-

-

Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared working solutions (containing compounds, Doxorubicin, or vehicle) to the respective wells. Incubate for another 48 hours.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Data Presentation: Sample Cytotoxicity Data

The IC₅₀ values for a hypothetical series of derivatives (Cpd-1 to Cpd-3) synthesized from this compound are summarized below.

| Compound | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT-116 (Colon) |

| Cpd-1 (Parent) | > 100 | > 100 | > 100 |

| Cpd-2 (Derivative A) | 15.2 | 25.8 | 18.4 |

| Cpd-3 (Derivative B) | 2.5 | 5.1 | 3.8 |

| Doxorubicin | 0.8 | 1.2 | 0.9 |

Mechanistic Insights and Future Directions

Initial screening identifies "hit" compounds with promising cytotoxicity. The next critical phase involves elucidating their mechanism of action. Given that many thiazole derivatives function as kinase inhibitors, a logical next step is to screen potent hits against a panel of cancer-relevant kinases.[4][12] The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in cancer that controls cell growth, proliferation, and survival, making it a high-value target.

Caption: Potential inhibition of the PI3K/Akt pathway.

Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by ADME/Tox profiling and eventual evaluation in preclinical in vivo models to assess efficacy and safety.[11][13]

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. noblelifesci.com [noblelifesci.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel Anticancer Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Antimicrobial Screening of Novel Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Enduring Promise of Thiazole Scaffolds in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action.[1][2][3] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry due to its presence in a wide array of biologically active compounds.[4][5][6] Its structural motif is found in natural products, vitamins like thiamine, and numerous synthetic drugs, showcasing its versatility as a pharmacophore.[2][4] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][4][5] The inherent chemical stability and the capacity for diverse substitutions on the thiazole ring make it an attractive scaffold for the design of new antimicrobial agents.[4][7] This guide provides a comprehensive overview of the synthesis of novel thiazole derivatives via the Hantzsch synthesis and detailed protocols for their subsequent antimicrobial and cytotoxicity screening.

Part 1: Synthesis of Novel Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely utilized method for the construction of the thiazole ring.[8][9] This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea.[8][9][10] The simplicity, high yields, and the ability to introduce a variety of substituents make it a powerful tool in combinatorial chemistry and drug discovery.[8][11]

Reaction Mechanism: A Stepwise Look into Thiazole Ring Formation

The Hantzsch synthesis proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.

-

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.

-

Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[8]

A general representation of the Hantzsch thiazole synthesis mechanism is depicted below:

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: A General Framework for Thiazole Derivative Synthesis